molecular formula C12H17N3O3 B2865095 (2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1969287-86-2

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2865095
CAS No.: 1969287-86-2
M. Wt: 251.286
InChI Key: AVAFXKYZVRIKOT-WPRPVWTQSA-N
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Description

(2S,3S)-1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a 6-oxo (ketone) group, a carboxylic acid moiety at position 3, and distinct substituents at positions 1 (ethyl) and 2 (1-methylimidazol-2-yl). The (2S,3S) stereochemistry is critical for its molecular interactions, particularly in pharmaceutical contexts where enantioselectivity governs activity.

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFXKYZVRIKOT-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 2080399-33-1

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluating the cytotoxicity of related compounds utilized the MTT assay to determine the IC₅₀ values against human cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to high cytotoxicity, suggesting a promising avenue for further exploration of this compound's derivatives in cancer therapy.

CompoundCell LineIC₅₀ (μM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

This data indicates that specific structural modifications can enhance the activity against particular cancer types, emphasizing the importance of structure-activity relationship (SAR) studies.

While specific mechanisms for this compound are still under investigation, related compounds have been shown to interact with key cellular pathways involved in cancer proliferation and survival. Inhibiting pathways such as those mediated by tyrosine kinases and topoisomerases has been a focal point in understanding how these compounds exert their effects.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and the imidazole moiety have been linked to changes in potency and selectivity towards different biological targets.

Key Findings from SAR Studies

  • Substituent Variations : Modifications at the 6-position of the piperidine ring have been associated with enhanced anticancer activity.
  • Imidazole Influence : The presence of the imidazole ring plays a significant role in binding affinity to target proteins, influencing both efficacy and toxicity profiles.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares the target compound with six analogs derived from the evidence, highlighting substituents, stereochemistry, and core structural differences:

Compound Name Substituents Stereochemistry Core Structure Molecular Weight (g/mol) Purity CAS/Reference
Target Compound 1-Ethyl, 2-(1-methylimidazol-2-yl) (2S,3S) Piperidine Not explicitly provided N/A N/A
rac-(2S,3S)-1-Methyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid 1-Methyl (vs. ethyl) rac-(2S,3S) Piperidine ~263 (calculated) ≥95% 2059923-79-2
rac-(2R,3R)-1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid Same substituents as target rac-(2R,3R) Piperidine ~277 (estimated) N/A 1969287-86-2
rac-(2R,3S)-4-Ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid 4-Ethyl, morpholine core rac-(2R,3S) Morpholine Not provided N/A 6180-67-2
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid 1-Methyl, 2-(2-ethoxyphenyl) (vs. imidazolyl) (2S,3S) Piperidine 277.32 ≥95% 1391468-33-9
(2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 1-Ethyl, 2-(4-methylphenyl) (vs. imidazolyl) (2S,3S) Piperidine 261.32 ≥95% Not provided
(2S,3S)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid 1-(2-Methoxyethyl), 2-(2-chlorophenyl) (2S,3S) Piperidine 311.76 N/A 1391474-72-8

Key Findings and Implications

Aryl vs.

Stereochemical Influence :

  • The rac-(2R,3R) isomer (SY214929 ) serves as a diastereomeric contrast to the target compound, highlighting the necessity of enantiomeric purity in drug development.

Core Structure Modifications :

  • The morpholine analog (SY214927 ) introduces an oxygen atom into the ring, altering electronic properties and hydrogen-bonding capacity compared to the piperidine core.

Physical Properties :

  • Higher molecular weight analogs (e.g., 311.76 g/mol in ) correlate with increased lipophilicity, which may affect bioavailability.

Research and Development Context

  • Purity Standards : Analogs like SY220253 and HR440557 are synthesized with ≥95% purity , reflecting rigorous quality control for preclinical studies.
  • Synthetic Pathways : Shared piperidine/morpholine cores suggest common intermediates (e.g., ketone or carboxylic acid derivatives), with diverging steps for substituent introduction .

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